tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride
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Overview
Description
tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride: is a chemical compound with a molecular formula of C10H21ClN2O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method includes the use of tert-butyl (3-hydroxyazetidin-3-yl)carbamate as a starting material, which is then reacted with methoxymethyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its azetidine ring is a key structural motif in many bioactive molecules, making it a valuable intermediate in drug discovery .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The methoxymethyl group can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride
- tert-butyl N-[3-(methyl)azetidin-3-yl]carbamate hydrochloride
- tert-butyl N-[3-(ethyl)azetidin-3-yl]carbamate hydrochloride
Comparison: Compared to these similar compounds, tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is unique due to the presence of the methoxymethyl group. This group can influence the compound’s reactivity, solubility, and binding properties, making it distinct in its applications and effects .
Biological Activity
Tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is a chemical compound with potential biological activity, particularly in medicinal chemistry. Its structure features a tert-butyl group and an azetidine ring, which may influence its pharmacological properties.
- Molecular Formula : C9H19ClN2O2
- Molecular Weight : 222.71 g/mol
- CAS Number : 1170108-38-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can modulate enzyme activity, potentially leading to therapeutic effects against various diseases.
Antimicrobial Activity
Studies have shown that derivatives of azetidine compounds exhibit significant antibacterial properties. For instance, related carbamate compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity:
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
Carbamate A | Staphylococcus aureus | 0.008 |
Carbamate B | Escherichia coli | 0.03 |
Carbamate C | Streptococcus pneumoniae | 0.06 |
These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation.
Cytotoxicity and Selectivity
The cytotoxic effects of azetidine derivatives have been evaluated in various human cell lines. For example, a study indicated that certain azetidine-based compounds showed low toxicity towards HepG2 liver cells while maintaining antibacterial activity against pathogenic strains. This selectivity is crucial for developing therapeutic agents that minimize side effects.
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial potency of azetidine derivatives. Compounds were tested against multiple strains, demonstrating superior inhibition compared to traditional antibiotics like ampicillin and streptomycin .
- Enzyme Inhibition : In vitro assays revealed that some azetidine derivatives significantly inhibited the ATPase activity of bacterial DNA gyrase and topoisomerase IV, key enzymes involved in DNA replication and repair . The IC50 values ranged from 0.0033 to 0.046 μg/mL, indicating strong inhibitory potential.
- Therapeutic Applications : Research suggests that compounds like this compound could serve as precursors for developing new pharmaceuticals targeting bacterial infections or other diseases influenced by enzyme activity modulation.
Properties
Molecular Formula |
C10H21ClN2O3 |
---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(13)12-10(7-14-4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H |
InChI Key |
QZDQVDNAHLXZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)COC.Cl |
Origin of Product |
United States |
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